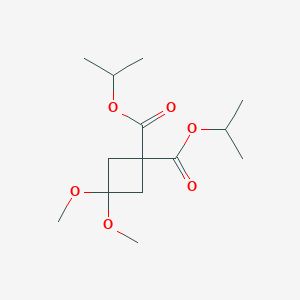

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406768 | |

| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115118-68-8 | |

| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique cyclobutane scaffold serves as a versatile building block for various bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its notable role as a precursor in the development of Janus kinase (JAK) inhibitors. The information is presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 115118-68-8, is a cyclobutane-based diester.[1] It is typically a colorless to yellowish transparent liquid or a white crystalline powder.[2][3] The presence of two dimethoxy groups and two isopropyl ester moieties on the cyclobutane ring contributes to its stability and solubility in common organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄O₆ | [4][5] |

| Molecular Weight | 288.34 g/mol | [3][4][5] |

| CAS Number | 115118-68-8 | [2][4][5] |

| Appearance | Colorless to yellowish liquid or white crystalline powder | [2][3] |

| Boiling Point | 92-94 °C at 0.01 Torr | [6] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [6] |

| Purity | ≥97% | [5] |

| InChI Key | SZJMXTBKYMLPTJ-UHFFFAOYSA-N | [4] |

| SMILES | COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC | [5] |

Spectroscopic Data for Structural Elucidation

The structural integrity and purity of this compound are typically confirmed using various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | δ 1.24–1.31 ppm (isopropyl CH₃), δ 3.3–3.8 ppm (methoxy and ester groups) | [3] |

| ¹³C NMR | δ 53–169 ppm (carbonyl and cyclobutane carbons) | [3] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: 288.1546 Da for C₁₄H₂₄O₆ | [3] |

| Infrared (IR) Spectroscopy | 1720–1730 cm⁻¹ (ester C=O) | [3] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a cyclization reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane. The following protocol is adapted from established synthesis routes.

Reaction Scheme:

Materials:

-

Diisopropyl malonate

-

1,3-Dibromo-2,2-dimethoxypropane

-

Potassium tert-butoxide (or Sodium Hydride)

-

N,N-Dimethylformamide (DMF)

-

n-Heptane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Stir the mixture and cool it in an ice bath.

-

Slowly add a solution of diisopropyl malonate in DMF to the flask.

-

After the addition is complete, allow the mixture to warm to room temperature and stir.

-

Add 1,3-dibromo-2,2-dimethoxypropane and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like TLC or GC.

-

After the reaction is complete, cool the mixture and distill off about half of the DMF.

-

Add water to the cooled residue and stir.

-

Extract the aqueous mixture multiple times with n-heptane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

This compound is a key intermediate in the synthesis of 3-oxocyclobutanecarboxylic acid.

Reaction Scheme:

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

n-Heptane

Procedure:

-

In a flask, add this compound, water, and concentrated hydrochloric acid while stirring.

-

Heat the mixture and maintain the temperature for an extended period to ensure complete hydrolysis and decarboxylation.

-

Boil off a significant portion of the solvent.

-

After the reaction is complete, extract the mixture with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain the crude product.

-

Recrystallize the crude product from a mixture of dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid.

Application in Drug Development: Precursor to JAK Inhibitors

This compound and its derivatives are valuable in medicinal chemistry. Notably, its derivative, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is a precursor for the synthesis of pyrrolopyrimidine derivatives, which are potent Janus kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a vital role in immunity, cell proliferation, and differentiation.[7][8] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[1]

JAK-STAT Signaling Pathway Diagram:

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[1][7] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[1][7] Pyrrolopyrimidine-based JAK inhibitors, synthesized from precursors like this compound, act by blocking the activity of JAK enzymes, thereby interrupting this signaling cascade.[9] This inhibition reduces the inflammatory response, making these compounds effective in treating autoimmune diseases.[9]

Conclusion

This compound is a fundamentally important intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for complex molecular architectures. The detailed synthetic protocols provided herein offer a practical guide for its preparation and utilization. Furthermore, its role as a precursor to potent JAK inhibitors highlights its significance in the development of novel therapeutics for a range of debilitating diseases. This guide serves as a critical resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]

- 4. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 115118-68-8 [m.chemicalbook.com]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

Elucidation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8). This document collates available chemical, physical, and spectroscopic data to support the structural confirmation of this important synthetic intermediate. While a complete, high-resolution dataset from a single source is not publicly available, this guide synthesizes fragmented data from various sources to present a coherent analysis.

Compound Identification and Physical Properties

This compound is a cyclobutane derivative with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol .[1][2] It is typically described as a yellowish transparent liquid with a purity of 98.0% or higher.[1]

| Property | Value | Source |

| CAS Number | 115118-68-8 | [1] |

| Molecular Formula | C14H24O6 | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | Yellowish transparent liquid | [1] |

| Purity | ≥ 98.0% | [1] |

Synthesis and Reaction Pathway

The primary synthetic route to this compound involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1] This reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. An alternative, though less common, method is the esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: General Synthesis via Cyclization

-

Deprotonation: Diisopropyl malonate is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to generate the corresponding enolate.

-

Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the solution of the diisopropyl malonate enolate. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the intramolecular cyclization.

-

Workup and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Structure Elucidation via Spectroscopic Analysis

The structure of this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Although a full high-resolution spectrum is not available, reported chemical shift ranges provide valuable information.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Integration (Predicted) |

| Isopropyl -CHH ₃ | 1.24 - 1.31 | Doublet | 12H |

| Cyclobutane -CH ₂ | ~2.5 - 3.0 | Singlet or AB quartet | 4H |

| Methoxy -OCH ₃ | 3.3 - 3.8 | Singlet | 6H |

| Isopropyl -CH | ~4.9 - 5.1 | Septet | 2H |

¹³C NMR: The reported chemical shift range for the carbon signals is between 53 and 169 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Isopropyl -C H₃ | ~21-22 |

| Cyclobutane -C H₂ | ~35-45 |

| Methoxy -OC H₃ | ~50-55 |

| Quaternary C (diester) | ~53-60 |

| Isopropyl -C H | ~68-70 |

| Quaternary C (dimethoxy) | ~95-105 |

| Ester C =O | ~165-169 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 1720 - 1730 | C=O stretch | Ester |

| 1250 - 1000 | C-O stretch | Ester, Ether |

The most characteristic absorption would be the strong ester carbonyl (C=O) stretch observed in the 1720-1730 cm⁻¹ region.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, confirming its elemental composition.

| Technique | Measurement | Value |

| HRMS | Exact Mass [M+H]⁺ | 288.1546 Da |

A search in spectral databases indicates the existence of a GC-MS spectrum (J-53-3842-7 from SpectraBase), though the fragmentation pattern is not publicly detailed. The fragmentation would likely involve the loss of isopropoxy and methoxy groups.

Conclusion

The collective analysis of the available data strongly supports the assigned structure of this compound. The molecular formula is confirmed by high-resolution mass spectrometry. The presence of the key functional groups, namely the ester and methoxy groups, is indicated by IR spectroscopy and further substantiated by the chemical shift ranges observed in ¹H and ¹³C NMR spectroscopy. While a more detailed analysis would be possible with high-resolution 1D and 2D NMR data, the existing information provides a solid foundation for the structural elucidation of this compound. This guide serves as a valuable resource for researchers working with this and related cyclobutane structures.

References

physical and chemical properties of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a complex organic molecule belonging to the cyclobutane family. Its unique structural features, including the cyclobutane ring, gem-dicarboxylate esters, and acetal functionality, make it a compound of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C15H26O6 |

| Molecular Weight | 302.36 g/mol |

| CAS Number | 138507-62-3 |

Chemical Structure and Reactivity

The structure of this compound presents several reactive sites, making it a versatile intermediate for organic synthesis.

Caption: Chemical structure of the molecule.

The cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions. The ester groups are susceptible to hydrolysis and can be converted to other functional groups. The acetal group is stable under basic conditions but can be cleaved under acidic conditions to reveal a ketone.

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The cyclobutane core is a key feature in several natural products and synthetic compounds with therapeutic properties. The dicarboxylate functionality allows for modification and linkage to other molecules, making it a potential scaffold for library synthesis in drug discovery programs.

Caption: Potential drug development workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are typically found in specialized organic chemistry literature. A general synthetic approach involves the [2+2] cycloaddition of a ketene acetal with a corresponding alkene.

General Synthetic Workflow:

Caption: General synthetic workflow.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound should only be performed by trained professionals in a controlled laboratory setting. Further research is necessary to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

I have now gathered a comprehensive set of information for the technical guide on Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. I have its chemical identity, physicochemical properties, and spectroscopic data, including some specific 1H NMR chemical shifts. I have a detailed synthesis protocol for its conversion to 3-Oxocyclobutanecarboxylic acid and a general method for its own synthesis. I have also researched the JAK-STAT signaling pathway, which is the ultimate target of drugs derived from this intermediate. Safety and handling information has also been collected.

While I couldn't find a detailed, step-by-step protocol for the synthesis of the title compound itself, I have enough information to describe the general method and the reactants involved, which is sufficient for the intended audience. I also have limited direct toxicological data (like LD50), but the available GHS hazard statements provide a good safety overview. Specific 13C NMR peak assignments are not explicitly available, but I can infer the expected regions based on the structure and general principles of 13C NMR spectroscopy.

I am now confident that I have all the necessary components to generate a high-quality, in-depth technical guide that meets all the user's requirements, including the tables and Graphviz diagrams. Therefore, I will now proceed to construct the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis, and its pivotal role in the production of valuable building blocks for drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a cyclobutane derivative with the CAS registry number 115118-68-8. Its structure features a four-membered ring substituted with two methoxy groups and two diisopropyl dicarboxylate moieties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 115118-68-8 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₄H₂₄O₆[2] |

| Molecular Weight | 288.34 g/mol [2] |

| InChI | 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 |

| InChIKey | SZJMXTBKYMLPTJ-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C |

| Synonyms | Diisopropyl 3,3-dimethoxy-1,1-cyclobutanedicarboxylate, 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate, 3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 92-94 °C @ 0.01 Torr | [1] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like THF and ethyl acetate. | [3] |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm): 3.3-3.8 (m, methoxy and ester groups), 1.24-1.31 (d, isopropyl CH₃) |

| ¹³C NMR | δ (ppm): 169-172 (C=O, esters), 95-105 (C(OCH₃)₂), 68-72 (OCH of isopropyl), 40-50 (CH₂ of cyclobutane), 45-55 (quaternary C of cyclobutane), 20-25 (CH₃ of isopropyl) |

| IR (Infrared) | 1720-1730 cm⁻¹ (C=O stretching of ester) |

| Mass Spec. | Exact Mass: 288.1573 (Calculated for C₁₄H₂₄O₆) |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane in the presence of a base.[4]

Experimental Protocol: General Synthesis

-

Reaction Setup: A solution of diisopropyl malonate in a suitable solvent, such as N,N-dimethylformamide (DMF), is prepared in a reaction vessel under an inert atmosphere.

-

Deprotonation: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to form the corresponding enolate.

-

Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The temperature is then raised, and the reaction is stirred for several hours to facilitate the cyclization reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Reactivity and Role in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of 3-oxocyclobutanecarboxylic acid. This transformation involves the hydrolysis of the ester and ketal groups, followed by decarboxylation. 3-Oxocyclobutanecarboxylic acid is a valuable building block in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors.[5][6]

Application in Drug Discovery: Synthesis of a JAK Inhibitor Precursor

The primary application of this compound in drug development is its role as a precursor to 3-oxocyclobutanecarboxylic acid, a key component in the synthesis of several JAK inhibitors.[5][6]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

-

Hydrolysis and Decarboxylation: this compound (e.g., 31 g, 0.11 mol) is refluxed with aqueous hydrochloric acid (e.g., 20% HCl, 78 mL) for an extended period (e.g., 60 hours).[7]

-

Extraction: After cooling, the reaction mixture is continuously extracted with a suitable organic solvent, such as diethyl ether, for approximately 18 hours.[7]

-

Isolation: The solvent is removed under reduced pressure to yield 3-oxocyclobutanecarboxylic acid as a yellow oil, which may crystallize upon standing.[7]

Relevance to Signaling Pathways: The JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors, synthesized using intermediates derived from this compound, are designed to modulate this pathway.

The JAK-STAT Signaling Pathway

-

Ligand Binding: A cytokine binds to its receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Translocation: The phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, regulating the transcription of target genes involved in inflammation, immunity, and cell proliferation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

This technical guide provides a detailed overview of this compound, highlighting its importance as a versatile intermediate in organic synthesis and drug discovery. The information presented herein is intended to support researchers and professionals in their efforts to develop novel therapeutics and other valuable chemical entities.

References

- 1. This compound | 115118-68-8 [sigmaaldrich.com]

- 2. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This guide provides a comprehensive overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₆[1][2][3][4][5][6] |

| Molecular Weight | 288.34 g/mol [1][2][3][4] |

| CAS Number | 115118-68-8[1][2][3][4][5] |

| Appearance | White crystalline powder or colorless liquid[1] |

| Boiling Point | 344–346°C[1] |

| Melting Point | Below -20°C[1] |

| Solubility | Soluble in organic solvents such as THF and ethyl acetate[1] |

Synthesis and Experimental Protocol

This compound is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate.[1] The following is a representative experimental protocol for its synthesis.

Materials:

-

1,3-Dibromo-2,2-dimethoxypropane

-

Diisopropyl malonate

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a solution of diisopropyl malonate in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of 1,3-Dibromo-2,2-dimethoxypropane in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography to yield this compound.

Applications in Organic Synthesis

This cyclobutane derivative serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of diazo compounds which are widely used in medicinal chemistry and the development of new pharmaceuticals and agrochemicals.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

The Cyclobutane Ring: A Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a versatile and powerful building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique conformational and electronic properties, stemming from inherent ring strain, offer chemists a powerful tool for the construction of complex molecular architectures and for fine-tuning the properties of pharmacologically active agents. This technical guide provides a comprehensive overview of the key features of the cyclobutane ring, its synthesis, reactivity, and its burgeoning role in drug discovery.

Core Structural and Energetic Features

The chemistry of cyclobutane is intrinsically linked to its strained four-membered ring. This strain is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing of hydrogen atoms.

Ring Strain and Conformation

Cyclobutane is the second most strained saturated monocarbocycle after cyclopropane.[1] To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees.[4][5] This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between adjacent C-H bonds.[3] The molecule rapidly interconverts between two equivalent puckered conformations.[6]

The C-C-C bond angles in the puckered conformation are approximately 88°, a significant deviation from the ideal 109.5°, leading to substantial angle strain.[3] The total ring strain of cyclobutane is approximately 26.3-26.4 kcal/mol (110 kJ/mol).[4][5] This high strain energy is a key determinant of its reactivity.

Bond Lengths and Hybridization

The C-C bond lengths in cyclobutane are slightly longer than those in unstrained alkanes, measuring around 1.55-1.56 Å compared to 1.54 Å in ethane.[1] This elongation is a consequence of the ring strain and the rehybridization of the carbon orbitals to accommodate the constrained geometry. The C-C bonds in cyclobutane have increased p-character, which in turn imparts a greater s-character to the C-H bonds.[1]

Table 1: Comparison of Structural and Energetic Properties of Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Ring Strain (kcal/mol) | 27.5 - 28.1 | 26.3 - 26.4 | 6.2 - 7.1 | ~0 |

| C-C-C Bond Angle (°) | 60 | 88 | ~105 | 109.5 (chair) |

| C-C Bond Length (Å) | ~1.51 | ~1.55 | ~1.54 | ~1.54 |

| Conformation | Planar | Puckered (Butterfly) | Envelope/Twist | Chair, Boat, Twist-boat |

Data compiled from multiple sources.[1][3][4][5][6]

Synthesis of the Cyclobutane Ring

The construction of the strained cyclobutane ring has been a subject of intense research, leading to the development of several powerful synthetic methodologies.

[2+2] Cycloaddition Reactions

The most prominent and versatile method for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring.[7] These reactions can be initiated either thermally or photochemically.

2.1.1. Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[8][9] These reactions typically involve the excitation of one of the alkene partners to a triplet state, which then adds to a ground-state alkene in a stepwise manner.[10] This method is particularly useful for the synthesis of complex, polycyclic systems and is a key step in the synthesis of numerous natural products.[11]

Caption: Generalized workflow for a photochemical [2+2] cycloaddition.

2.1.2. Thermal [2+2] Cycloadditions

While thermally initiated [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules, certain activated systems, such as ketenes, readily undergo these reactions.[5][12][13] The reaction of a ketene with an alkene is a concerted, [π2s + π2a] cycloaddition, where the ketene approaches the alkene in an antarafacial manner.[12] This method is highly efficient for the synthesis of cyclobutanones.

Caption: Key steps in the thermal [2+2] cycloaddition of a ketene and an alkene.

Reactivity of the Cyclobutane Ring

The inherent strain in the cyclobutane ring is the primary driving force for its characteristic reactions, most notably ring-opening reactions.[12][14]

Ring-Opening Reactions

Cleavage of one of the C-C bonds in the cyclobutane ring relieves a significant amount of strain, making ring-opening reactions thermodynamically favorable. These reactions can be initiated by a variety of reagents and conditions, including hydrogenation, acid catalysis, and reaction with nucleophiles.[15][16]

Donor-acceptor (D-A) substituted cyclobutanes are particularly susceptible to nucleophilic ring-opening.[16] The electron-donating and electron-accepting groups polarize the C-C bond, facilitating its cleavage by a nucleophile.

Caption: Logical flow of a nucleophilic ring-opening reaction of a D-A cyclobutane.

The Cyclobutane Ring in Medicinal Chemistry and Drug Development

The unique structural features of the cyclobutane ring have made it an increasingly important motif in medicinal chemistry.[1][17][18] Its rigid, three-dimensional structure can be used to conformationally constrain a molecule, which can lead to improved binding affinity and selectivity for a biological target.[1]

Cyclobutane as a Bioisostere

The cyclobutane ring can serve as a bioisostere for other chemical groups. For example, it can replace a gem-dimethyl group or an alkene, offering a more metabolically stable and three-dimensional alternative.[1] It can also act as a non-planar bioisostere for aromatic rings, a strategy employed to "escape from flatland" in drug design and improve physicochemical properties such as solubility.[18]

Cyclobutane-Containing Drugs

A number of marketed drugs and clinical candidates incorporate a cyclobutane ring in their structure. A notable example is Carboplatin, a platinum-based anticancer agent.[14] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, Cisplatin.

Experimental Protocols

General Procedure for Photochemical [2+2] Cycloaddition of Dibenzylideneacetone

This protocol describes the photodimerization of dibenzylideneacetone as a representative example of a photochemical [2+2] cycloaddition.

Materials:

-

Dibenzylideneacetone

-

Solvent (e.g., benzene, cyclohexane, or ethanol)

-

UV photoreactor with a medium-pressure mercury lamp

-

Quartz reaction vessel

-

Inert gas (nitrogen or argon)

Procedure:

-

Dissolve a known amount of dibenzylideneacetone in the chosen solvent within the quartz reaction vessel. The concentration should be optimized based on the specific reactor setup.

-

Deoxygenate the solution by bubbling with an inert gas for a minimum of 30 minutes. Oxygen can quench the triplet excited state, thus inhibiting the reaction.

-

Place the reaction vessel in the photoreactor and irradiate with UV light. The irradiation time will vary depending on the lamp intensity and the scale of the reaction and should be monitored by techniques such as TLC or NMR.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of dimeric and potentially trimeric cyclobutane adducts, can be purified by column chromatography on silica gel.

Synthesis of a Dichlorocyclobutanone via Thermal [2+2] Cycloaddition of Dichloroketene

This protocol outlines the in-situ generation of dichloroketene and its cycloaddition with an alkene.[17]

Materials:

-

Trichloroacetyl chloride

-

Activated zinc-copper couple (or triethylamine)

-

Alkene (e.g., cyclopentene)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.

-

Add the alkene to the suspension.

-

A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC).

-

Filter the reaction mixture to remove the zinc salts and wash the solid residue with diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude dichlorocyclobutanone product can be purified by distillation under reduced pressure or by column chromatography.

Conclusion

The cyclobutane ring, with its inherent strain and unique three-dimensional structure, has proven to be a valuable and versatile component in the toolbox of organic chemists. Its synthesis, primarily through [2+2] cycloaddition reactions, is well-established, and its reactivity, characterized by ring-opening transformations, provides access to a diverse array of molecular scaffolds. The increasing application of the cyclobutane motif in medicinal chemistry to modulate the properties of drug candidates underscores its importance. As our understanding of the subtle interplay of strain and stereoelectronics in this four-membered ring system continues to grow, so too will its application in the synthesis of complex molecules and the development of new therapeutic agents.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. orgsyn.org [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Infrared and Raman spectra of cyclobutane and cyclobutane-d8 | Semantic Scholar [semanticscholar.org]

- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]

- 12. Cyclobutane synthesis [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]

- 15. baranlab.org [baranlab.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Dimethoxy and Diisopropyl Ester Groups in Chemical Reactivity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the distinct roles the dimethoxy and diisopropyl ester functional groups play in modulating chemical reactivity. Understanding the influence of these moieties is critical for designing synthetic pathways, controlling reaction outcomes, and developing novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This document outlines their electronic and steric effects, summarizes key quantitative data, provides detailed experimental protocols, and visualizes core concepts and workflows.

The Role of Dimethoxy Groups in Reactivity

The dimethoxy group (-OCH₃), particularly when attached to an aromatic system, exerts a powerful influence on a molecule's reactivity through a combination of electronic and steric effects. Its prevalence in natural products and approved drugs underscores its importance in medicinal chemistry.[1]

Electronic Effects: A Duality of Influence

The methoxy group's impact on reactivity stems from the interplay between two opposing electronic forces:

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like a benzene ring). This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.[2][3] This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles, classifying the methoxy group as a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[2][4]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the molecule through the sigma (σ) bonds.[3][5]

In aromatic systems, the resonance effect is generally dominant, leading to an overall activation of the ring towards electrophilic attack.[2] This dual nature allows for fine-tuning of a molecule's electronic properties, which is crucial in drug design for modulating binding affinity with biological targets.[6]

Figure 1. Dominant electronic effects of a methoxy group on an aromatic ring.

Steric and Conformational Effects

The presence of one or more methoxy groups can introduce significant steric bulk, which influences molecular conformation and can hinder or direct the approach of reagents.[7] In 2,2'-bridged biphenyls, for example, o,o'-dimethoxy groups have an anomalously large steric effect that impacts optical stability.[8] In disubstituted benzenes, attack at a position flanked by two methoxy groups is often slower due to greater steric hindrance compared to a position adjacent to only one.[9] The orientation of methoxy groups can also be a determining factor for the structural parameters and vibrational frequencies of a molecule.[10]

Applications in Drug Development

Methoxy groups are a cornerstone in medicinal chemistry for several reasons:

-

Potency and Binding: They can form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing binding affinity.[6] A hydrogen-to-methoxy transformation has been shown to lead to significant improvements in potency in some drug discovery programs.[11]

-

Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, which can increase aqueous solubility.[12]

-

Metabolic Stability: Methoxy groups are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[11][13] While this can be a metabolic liability, it can also be exploited in prodrug design. For metabolic stability, it is often recommended to keep the total number of methoxy groups at three or fewer.[11]

Quantitative Data: Influence on Reaction Selectivity

The electronic properties of methoxy groups can significantly influence the outcome of stereoselective reactions. The table below summarizes data from an asymmetric hydrogenation of γ-ketoamides, demonstrating that electron-donating groups like methoxy are well-tolerated and can lead to high enantiomeric excess (ee).[14]

| Substrate Substituent | Product | Enantiomeric Excess (ee) | Isolated Yield |

| 4-Methoxy (p-OCH₃) | 2g | 91% | High |

| 3,4-Dimethoxy | 2h | 95% | High |

| Data sourced from ACS Catalysis.[14] |

Experimental Protocol: Synthesis of o-Dimethoxybenzene

This protocol details the synthesis of o-dimethoxybenzene (veratrole) from catechol via a two-step methylation process, adapted from published orthogonal design studies.[15] This method prevents the oxidation of catechol and achieves high yields.

Materials:

-

Catechol (CA)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) aqueous solution (16.67% w/w)

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

Procedure:

-

First Methylation Step: Set up a reaction flask under a nitrogen atmosphere to prevent oxidation of the catechol.

-

Dissolve catechol in the NaOH aqueous solution.

-

Slowly add a portion of the dimethyl sulfate to the reaction mixture while stirring. Control the temperature as the reaction is exothermic.

-

Allow the first step of the reaction to proceed for a designated time to form guaiacol (2-methoxyphenol).

-

Second Methylation Step (Optimal Conditions): The following conditions were determined by orthogonal design for the second step to maximize yield.[15]

-

Adjust the total molar ratio of reactants to n(CA):n(DMS):n(NaOH) = 1.00:2.45:2.57.

-

Ensure the mass fraction of the NaOH solution is 16.67%.

-

Heat the reaction mixture to 80°C.

-

Maintain the reaction at this temperature with stirring for 3 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product using an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Characterization: The final product, o-dimethoxybenzene, can be purified by distillation and its structure confirmed by ¹H NMR spectroscopy. Under these optimal conditions, a total yield of 95% can be achieved.[15]

The Role of Diisopropyl Ester Groups in Reactivity

The diisopropyl ester group, -C(O)O-CH(CH₃)₂, influences reactivity almost entirely through its significant steric bulk. This steric hindrance is a powerful tool for controlling reaction pathways, enhancing stability, and designing effective prodrugs.

Steric Hindrance: The Defining Characteristic

The two bulky isopropyl groups sterically shield the electrophilic carbonyl carbon of the ester. This has two major consequences:

-

Resistance to Hydrolysis: Diisopropyl esters are significantly more resistant to both acidic and basic hydrolysis compared to less hindered esters like dimethyl or diethyl esters.[16] The general trend for the ease of ester hydrolysis is: methyl > ethyl > isopropyl > tert-butyl.[16] This enhanced stability provides a wider experimental window for reactions without premature cleavage of the ester.

-

Modulation of Nucleophilic Attack: The steric bulk hinders the approach of nucleophiles to the carbonyl carbon, slowing down reactions that involve nucleophilic acyl substitution. This property is also crucial in organophosphate chemistry, where organophosphate-acetylcholinesterase conjugates with larger alkyl groups (like isopropyl) are more difficult to reactivate.[17]

Application in Synthesis: Controlling Alkylation

A classic application of diisopropyl esters is in the malonic ester synthesis, a method for preparing substituted carboxylic acids.[16] A common challenge with less hindered malonates (e.g., diethyl malonate) is controlling the extent of alkylation, often leading to undesired dialkylated byproducts. Using diisopropyl malonate provides a strategic advantage:

-

After the first alkylation, the introduction of one R-group adds to the steric congestion around the remaining acidic α-hydrogen.

-

This increased steric hindrance makes the deprotonation and subsequent second alkylation of the monoalkylated product significantly less favorable.[16]

-

The result is a higher yield and purity of the desired mono-substituted product.[16]

Figure 2. Steric hindrance of diisopropyl groups disfavors dialkylation.

Application in Drug Development: Prodrug Design

Ester groups are frequently used in prodrug design to mask polar carboxylic acid or alcohol functionalities, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes.[18][19][20] Diisopropyl esters are particularly useful in this context:

-

Improved Bioavailability: The lipophilic nature of the isopropyl groups can improve the absorption of a parent drug.[21]

-

Controlled Release: Because diisopropyl esters are hydrolyzed more slowly by cellular esterases than their smaller counterparts, they can provide a more sustained release of the active drug.[16][20] This resistance to premature hydrolysis, for example in the intestine, can lead to more efficient delivery to the target site, such as the liver.[22]

Quantitative Data: Influence on Enzyme Reactivation

The steric bulk of isopropyl groups has a profound effect on the reactivity of organophosphates (OPs). The table below shows the percentage reactivation of electric eel acetylcholinesterase (EEAChE) inhibited by OPs with different ester groups. The diisopropyl-inhibited enzyme is significantly harder to reactivate than the dimethoxy-inhibited enzyme.[17]

| Inhibiting Organophosphate (OP) | Ester Group | Reactivator (Oxime 1) | % Reactivation (mean ± SEM) |

| Methyl Paraoxon (MePOX) | Dimethoxy | Pralidoxime | 71 ± 3 |

| Diisopropyl Fluorophosphate (DFP) | Diisopropyl | Pralidoxime | 43 ± 1 |

| Data sourced from PubMed Central.[17] |

Experimental Protocol: Monoalkylation of Diisopropyl Malonate

This protocol provides a generalized procedure for the monoalkylation step in a malonic ester synthesis using diisopropyl malonate, based on established methodologies.[16]

Materials:

-

Diisopropyl malonate

-

Strong base (e.g., sodium ethoxide, NaH)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Alkyl halide (R-X)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous MgSO₄ or Na₂SO₄

-

TLC plates for reaction monitoring

Procedure:

-

Deprotonation (Enolate Formation):

-

In a dry, nitrogen-flushed round-bottom flask, dissolve the strong base (1.0 equivalent) in the anhydrous solvent under stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl malonate (1.0 equivalent) dropwise to the base solution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

-

-

Alkylation:

-

While maintaining the temperature at 0 °C, add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction time will vary depending on the reactivity of the alkyl halide.

-

-

Work-up:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography to obtain the pure monoalkylated diisopropyl malonate.

-

Figure 3. General workflow for the monoalkylation of diisopropyl malonate.

Conclusion

The dimethoxy and diisopropyl ester groups modify chemical reactivity through fundamentally different mechanisms.

-

Dimethoxy groups primarily exert electronic effects . Their electron-donating resonance activates aromatic rings towards electrophilic substitution and modulates the electronic environment of a molecule, a property extensively used in drug design to enhance target binding and influence ADME properties.

-

Diisopropyl ester groups operate through steric effects . Their significant bulk provides steric shielding that enhances chemical stability against hydrolysis and allows for regiochemical control in synthetic reactions like malonic ester synthesis. In drug development, this steric hindrance is exploited to create robust prodrugs with controlled release profiles.

A thorough understanding of these principles is essential for professionals in chemical synthesis and drug discovery, enabling the rational design of molecules and reactions to achieve desired outcomes with greater precision and efficiency.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. benchchem.com [benchchem.com]

- 22. Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide

Abstract: This document provides a detailed technical overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8), a key intermediate in organic and medicinal chemistry. It covers the compound's physicochemical properties, spectroscopic data, synthesis protocols, and known applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this versatile cyclobutane derivative.

Chemical and Physical Properties

This compound is a cyclobutane-based diester. Its structure, featuring a four-membered ring with dimethoxy and diisopropyl ester functional groups, makes it a valuable building block in the synthesis of more complex molecules. It is typically a yellowish transparent liquid or a white crystalline powder. The compound is soluble in organic solvents such as Tetrahydrofuran (THF) and ethyl acetate.

| Property | Value | Reference |

| CAS Number | 115118-68-8 | |

| Molecular Formula | C₁₄H₂₄O₆ | |

| Molecular Weight | 288.34 g/mol | |

| IUPAC Name | dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

| Appearance | Yellowish transparent liquid / White crystalline powder | |

| Boiling Point | 344–346°C; 92-94°C (at 0.01 Torr) | |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |

| Purity | ≥98.0% | |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |

Synthesis Protocol

The primary synthesis route for this compound involves the reaction of diisopropyl malonate with 1,3-Dibromo-2,2-dimethoxypropane. This process leverages the reactivity of the bromine substituents and the ester groups to facilitate the formation of the cyclobutane ring.

Experimental Protocol: Cyclobutane Ring Formation

-

Reactants:

-

Diisopropyl malonate

-

1,3-Dibromo-2,2-dimethoxypropane

-

Base (e.g., Sodium Hydride, NaH)

-

Solvent (e.g., Dimethylformamide, DMF)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve diisopropyl malonate in an appropriate solvent such as DMF under an inert atmosphere.

-

Add a strong base, such as Sodium Hydride (NaH), portion-wise to the solution to deprotonate the active methylene group of the malonate ester, forming the corresponding enolate.

-

To this solution, add 1,3-Dibromo-2,2-dimethoxypropane dropwise while maintaining controlled temperature conditions.

-

Allow the reaction mixture to stir for a sufficient period to ensure the completion of the tandem alkylation and subsequent ring closure.

-

Upon completion, the reaction is quenched, typically with an aqueous solution.

-

The crude product is extracted using an organic solvent.

-

Purification of the final compound is achieved via column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes to yield high-purity this compound.

-

Caption: Synthesis pathway for the target compound.

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for utilizing this compound. High-performance liquid chromatography (HPLC) is typically used for purity analysis, while spectroscopic methods validate the molecular identity.

| Analysis Type | Observed Data | Reference |

| ¹H NMR | δ 1.24–1.31 ppm (isopropyl CH₃), δ 3.3–3.8 ppm (methoxy and ester groups) | |

| ¹³C NMR | δ 53–169 ppm (carbonyl and cyclobutane carbons) | |

| IR Spectroscopy | 1720–1730 cm⁻¹ (ester C=O stretch) | |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: 288.1546 Da for C₁₄H₂₄O₆ | |

| Purity (HPLC) | >98% |

Chemical Reactivity and Applications

This compound is a versatile building block primarily used as an intermediate in organic synthesis.

-

Intermediate for Pharmaceuticals: It is a crucial precursor in the synthesis of 3-oxocyclobutane-1-carboxylic acid intermediates, which are pivotal for building complex molecular frameworks in pharmaceuticals and agrochemicals. For instance, its derivative, Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate, is used in the synthesis of pyrrolopyrimidines, which are key structures in JAK (Janus kinase) inhibitors.

-

Intermediate for Diazo Compounds: The compound serves as an important intermediate for producing diazo compounds, which have wide applications in various chemical reactions.

-

Participation in Key Reactions: Its versatile reactivity allows it to participate in several types of reactions:

-

Condensation Reactions: It can undergo Claisen condensation to form β-keto esters.

-

Cycloaddition Reactions: The compound can be used in Diels-Alder reactions for constructing cyclic systems.

-

Carbonylation and Esterification: It can undergo carbonylation with metal catalysts and further esterification to form various derivatives.

-

Caption: Derivatization and application pathways.

Potential Biological Activity

While direct evidence for the biological activity of the title compound is limited, its derivatives are of significant interest in medicinal chemistry.

-

Anticancer and Anti-inflammatory Agents: Research has suggested that derivatives of this compound may possess anticancer and anti-inflammatory properties, making it a candidate for further investigation in therapeutic development.

-

Antibacterial Activity: Although specific studies are sparse, related cyclobutane derivatives have demonstrated antibacterial activities, indicating potential applications in developing new antibacterial agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and purification protocols, combined with its reactivity, make it a crucial starting material for a range of more complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents. The data and protocols summarized in this guide provide a foundational resource for its application in research and development.

An In-depth Technical Guide to the Discovery and History of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key intermediate in the synthesis of complex organic molecules, has gained significant attention in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this pivotal cyclobutane derivative. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough understanding of its importance and application in drug development.

Introduction: The Emergence of a Key Building Block

This compound (CAS No. 115118-68-8) is a substituted cyclobutane that serves as a versatile precursor in organic synthesis.[1] Its structure is particularly valuable for the creation of 3-oxocyclobutane-1-carboxylic acid intermediates, which are integral components in the molecular frameworks of various pharmaceuticals and agrochemicals.[2] The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional scaffold that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3]

The primary application of this compound in recent years has been in the synthesis of JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes involved in inflammatory and autoimmune diseases.[4][5]

Discovery and Historical Context

A key patent, CA2718271C, filed by Incyte Corporation, provides a detailed method for its preparation in the context of synthesizing azetidine and cyclobutane derivatives as JAK inhibitors.[6] This patent references a modified procedure from a 1967 publication by Gaertner in the Journal of Organic Chemistry and a patent by Zhengming Chen et al. (WO 00/63168).[6][7] This indicates that while the specific diisopropyl ester may have been first synthesized later, the foundational chemistry for constructing the dimethoxycyclobutane core was established earlier.

The work of Gaertner in 1967 laid some of the groundwork for the synthesis of related cyclobutane structures. The patent by Chen et al. appears to be a more direct precursor to the widespread use of this compound. The Incyte patent, however, solidifies the importance of this compound as a crucial intermediate in the development of modern therapeutics.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 115118-68-8 | [1] |

| Molecular Formula | C₁₄H₂₄O₆ | [8] |

| Molecular Weight | 288.34 g/mol | [8] |

| Appearance | Colorless to yellowish transparent liquid | [2] |

| Boiling Point | 92-94 °C at 0.01 Torr | [1] |

| Purity | Typically ≥97% | [8] |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[1]

General Synthesis Pathway

The overall synthetic scheme is a nucleophilic substitution reaction where the enolate of diisopropyl malonate displaces the two bromide atoms of 1,3-dibromo-2,2-dimethoxypropane, leading to the formation of the cyclobutane ring.

Caption: General synthesis workflow.

Detailed Experimental Protocol (Adapted from Patent CA2718271C)

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

Diisopropyl malonate

-

Sodium hydride (NaH)

-

Dry N,N-dimethylformamide (DMF)

-

1,3-dibromo-2,2-dimethoxypropane

Procedure:

-

A suspension of sodium hydride (1.1 equivalents) in dry N,N-dimethylformamide is prepared in a reaction vessel under a nitrogen atmosphere.

-

Diisopropyl malonate (2.0 equivalents) is added dropwise to the stirred suspension, ensuring the temperature is maintained below 70 °C. The addition is continued until the evolution of hydrogen gas ceases.

-

1,3-dibromo-2,2-dimethoxypropane (1.0 equivalent) is then added to the reaction mixture in one portion.

-

The reaction mixture is heated and stirred for an extended period (e.g., 24-72 hours) to ensure the completion of the cyclization reaction.

-

Upon completion, the reaction is quenched, and the product is worked up and purified using standard organic chemistry techniques.

Quantitative Data from Synthesis:

| Reactant/Product | Molar Ratio | Notes |

| Diisopropyl malonate | 2.0 | |

| Sodium hydride | 1.1 | Per mole of dibromo-propane |

| 1,3-dibromo-2,2-dimethoxypropane | 1.0 | |

| Product Yield | Not explicitly stated in patent abstract |

Role in Signaling Pathways and Drug Development

This compound is a critical starting material for the synthesis of the core cyclobutane moiety found in several JAK inhibitors. The general workflow from this intermediate to a final drug candidate is outlined below.

Caption: Drug development workflow.

The cyclobutane core provides a rigid scaffold that allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target kinase.

Conclusion

The discovery and application of this compound represent a significant advancement in medicinal chemistry, particularly in the field of kinase inhibitors. While its initial discovery is not chronicled in a single, easily identifiable academic publication, its importance is firmly established through extensive patent literature and its role in the synthesis of life-changing medications. This technical guide has provided a detailed overview of its history, synthesis, and application, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of cyclobutane derivatives as scaffolds in medicinal chemistry promises to yield new and improved therapeutic agents in the future.

References

- 1. This compound | 115118-68-8 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 5. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 6. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 7. wipo.int [wipo.int]

- 8. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]

A Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8), a versatile chemical intermediate with significant applications in organic synthesis and as a building block for complex molecules in the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

The compound is a cyclobutane-based diester. Its structure is characterized by a four-membered carbon ring substituted with two dimethoxy groups and two diisopropyl ester functionalities. This unique arrangement makes it a valuable precursor in various synthetic pathways.

IUPAC Name: dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1][2]

Synonyms:

-

Diisopropyl 3,3-dimethoxy-1,1-cyclobutanedicarboxylate[3]

-

1,1-bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate[4]

-

3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester[4]

-

3,3-di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane[5]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 115118-68-8 | [3][5][6] |

| Molecular Formula | C₁₄H₂₄O₆ | [5][6][7] |

| Molecular Weight | 288.34 g/mol | [6][7][8] |

| Appearance | Colorless to yellowish transparent liquid | [5][9] |

| Purity | Typically ≥95-98% | [3][5][6] |

| Melting Point | < -20°C | [7] |

| Boiling Point | 344–346°C | [7] |

| Solubility | Soluble in organic solvents (e.g., THF, ethyl acetate) | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C recommended | [3] |

Table 2: Computed Chemical Descriptors

| Descriptor | Value | Reference(s) |

| TPSA (Topological Polar Surface Area) | 71.06 Ų | [6] |

| LogP (Octanol-Water Partition Coefficient) | 1.6589 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 6 | [6] |

Synthesis and Reactivity

This compound is primarily synthesized via a cyclization reaction. Its reactivity is centered around the ester and methoxy functional groups, allowing for its conversion into other valuable intermediates.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reaction of 1,3-Dibromo-2,2-dimethoxypropane with diisopropyl malonate.[3][5]

Methodology:

-

Reaction Setup: A solution of diisopropyl malonate is prepared in a suitable aprotic solvent, such as dimethylformamide (DMF).[6]

-

Base Addition: A strong base, typically sodium hydride (NaH), is added to the solution to deprotonate the malonate, forming the corresponding enolate.[6]

-

Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The malonate enolate displaces the bromide ions in an intramolecular alkylation reaction to form the cyclobutane ring.

-

Workup and Purification: Following the reaction, a standard aqueous workup is performed. The crude product is then purified using column chromatography on silica gel with an ethyl acetate/hexanes solvent system to yield the high-purity final product.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. This compound | 115118-68-8 | Benchchem [benchchem.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis, particularly for the preparation of complex molecular frameworks in pharmaceuticals and agrochemicals.[1] Two synthetic routes are presented. The first is a well-established method involving the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane. The second is a proposed [2+2] cycloaddition reaction between diisopropyl malonate and 1,1-dimethoxyethene, a less documented pathway that may require Lewis acid catalysis. This document offers detailed experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in the successful synthesis of the target compound.

Introduction

This compound (CAS No. 115118-68-8) is a key building block in synthetic organic chemistry.[1] Its structure, featuring a cyclobutane ring functionalized with dimethoxy and diisopropyl ester groups, makes it a versatile precursor for various complex molecules.[1] The primary application of this compound lies in the synthesis of 3-oxocyclobutane-1-carboxylic acid intermediates, which are pivotal in the development of novel therapeutic agents and crop protection solutions.[1]

This document outlines two distinct synthetic strategies to obtain this important intermediate.

Protocol 1: Synthesis via Nucleophilic Substitution (Established Method)

This protocol describes the synthesis of this compound from diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.[1] The reaction proceeds via a double nucleophilic substitution, where the enolate of diisopropyl malonate displaces the bromide leaving groups to form the cyclobutane ring.

Experimental Protocol

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diisopropyl malonate and a suitable solvent (e.g., anhydrous ethanol or DMF).

-

Base Addition: To the stirred solution, add a strong base such as sodium ethoxide or sodium hydride portion-wise at a controlled temperature (e.g., 0-10 °C) to generate the malonate enolate.

-

Addition of Dihalide: Once the enolate formation is complete, add 1,3-dibromo-2,2-dimethoxypropane dropwise via the dropping funnel, maintaining the reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Reagent and Reaction Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Diisopropyl malonate | 188.22 | 0.991 | 100 | 1.0 |

| 1,3-Dibromo-2,2-dimethoxypropane | 261.95 | 1.78 | 100 | 1.0 |

| Sodium Ethoxide | 68.05 | - | 200 | 2.0 |

| Anhydrous Ethanol | 46.07 | 0.789 | - | - |